(6R)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (6R)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one EMD57033 is a troponin activator. It acts by binding to the cardiac/slow skeletal troponin C isoform and is a predominant Ca2+ sensitizer.
Brand Name: Vulcanchem
CAS No.: 147527-31-9
VCID: VC0527056
InChI: InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1
SMILES: CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol

(6R)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

CAS No.: 147527-31-9

Inhibitors

VCID: VC0527056

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(6R)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one - 147527-31-9

CAS No. 147527-31-9
Product Name (6R)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name (6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Standard InChI InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1
Standard InChIKey IZLRMTJLQCLMKF-CYBMUJFWSA-N
Isomeric SMILES C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Appearance Solid powder
Description EMD57033 is a troponin activator. It acts by binding to the cardiac/slow skeletal troponin C isoform and is a predominant Ca2+ sensitizer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms EMD57033; EMD-57033; EMD 57033;
Reference 1: Wang L, Kim K, Parikh S, Cadar AG, Bersell KR, He H, Pinto JR, Kryshtal DO, Knollmann BC. Hypertrophic cardiomyopathy-linked mutation in troponin T causes myofibrillar disarray and pro-arrhythmic action potential changes in human iPSC cardiomyocytes. J Mol Cell Cardiol. 2018 Jan;114:320-327. doi: 10.1016/j.yjmcc.2017.12.002. Epub 2017 Dec 5. PubMed PMID: 29217433; PubMed Central PMCID: PMC5800960.
2: Papadaki M, Vikhorev PG, Marston SB, Messer AE. Uncoupling of myofilament Ca2+ sensitivity from troponin I phosphorylation by mutations can be reversed by epigallocatechin-3-gallate. Cardiovasc Res. 2015 Oct 1;108(1):99-110. doi: 10.1093/cvr/cvv181. Epub 2015 Jun 24. PubMed PMID: 26109583; PubMed Central PMCID: PMC4905512.
3: Ørstavik Ø, Manfra O, Andressen KW, Andersen GØ, Skomedal T, Osnes JB, Levy FO, Krobert KA. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium. PLoS One. 2015 Mar 4;10(3):e0115547. doi: 10.1371/journal.pone.0115547. eCollection 2015. PubMed PMID: 25738589; PubMed Central PMCID: PMC4349697.
4: Vikhorev PG, Song W, Wilkinson R, Copeland O, Messer AE, Ferenczi MA, Marston SB. The dilated cardiomyopathy-causing mutation ACTC E361G in cardiac muscle myofibrils specifically abolishes modulation of Ca(2+) regulation by phosphorylation of troponin I. Biophys J. 2014 Nov 18;107(10):2369-80. doi: 10.1016/j.bpj.2014.10.024. PubMed PMID: 25418306; PubMed Central PMCID: PMC4241448.
5: Orstavik O, Ata SH, Riise J, Dahl CP, Andersen GØ, Levy FO, Skomedal T, Osnes JB, Qvigstad E. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart. Br J Pharmacol. 2014 Dec;171(23):5169-81. doi: 10.1111/bph.12647. PubMed PMID: 24547784; PubMed Central PMCID: PMC4294032.
6: Huke S, Venkataraman R, Faggioni M, Bennuri S, Hwang HS, Baudenbacher F, Knollmann BC. Focal energy deprivation underlies arrhythmia susceptibility in mice with calcium-sensitized myofilaments. Circ Res. 2013 May 10;112(10):1334-44. doi: 10.1161/CIRCRESAHA.113.301055. Epub 2013 Mar 26. PubMed PMID: 23532597; PubMed Central PMCID: PMC3850761.
7: von Lewinski D, Bisping E, Elgner A, Kockskämper J, Pieske B. Mechanistic insight into the functional and toxic effects of Strophanthidin in the failing human myocardium. Eur J Heart Fail. 2007 Nov;9(11):1086-94. Epub 2007 Oct 23. PubMed PMID: 17956764.
8: de Haan S, Greiser M, Harks E, Blaauw Y, van Hunnik A, Verheule S, Allessie M, Schotten U. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat. Circulation. 2006 Sep 19;114(12):1234-42. Epub 2006 Aug 28. PubMed PMID: 16940189.
9: Kusakari Y, Hongo K, Kawai M, Konishi M, Kurihara S. Use of the Ca-shortening curve to estimate the myofilament responsiveness to Ca2+ in tetanized rat ventricular myocytes. J Physiol Sci. 2006 Jun;56(3):219-26. Epub 2006 Jun 3. PubMed PMID: 16839456.
10: Sirenko SG, Potter JD, Knollmann BC. Differential effect of troponin T mutations on the inotropic responsiveness of mouse hearts--role of myofilament Ca2+ sensitivity increase. J Physiol. 2006 Aug 15;575(Pt 1):201-13. Epub 2006 Jun 15. PubMed PMID: 16777946; PubMed Central PMCID: PMC1819413.
11: Satoh S, Suematsu N, Ueda Y, Tsutsui H, Egashira K, Takeshita A, Makino N. Post-beta-receptor impairment in the regulation of myofibrillar Ca2+ sensitivity in tachypacing-induced canine failing heart. J Cardiovasc Pharmacol. 2002 Jan;39(1):88-97. PubMed PMID: 11743231.
12: Duncker DJ, Haitsma DB, Liem DA, Heins N, Stubenitsky R, Verdouw PD. Beneficial effects of the Ca2+ sensitizer EMD 57033 in exercising pigs with infarction-induced chronic left ventricular dysfunction. Br J Pharmacol. 2001 Oct;134(3):553-62. PubMed PMID: 11588109; PubMed Central PMCID: PMC1572986.
13: Hongo K, Kusakari Y, Konishi M, Kurihara S, Mochizuki S. Estimation of myofibrillar responsiveness to Ca2+ in isolated rat ventricular myocytes. Pflugers Arch. 1998 Oct;436(5):639-45. PubMed PMID: 9716694.
PubChem Compound 446286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator